molecular formula C16H21NO5 B6329231 Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) CAS No. 1212921-46-4

Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)

Cat. No. B6329231
CAS RN: 1212921-46-4
M. Wt: 307.34 g/mol
InChI Key: YVBRFBNRDRVUAF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) is an important amino acid derivative used in a variety of scientific research applications. Boc-D-Phe(4-Ac)-OH, also known as Boc-D-4-acetylphenylalanine, is a protected derivative of the amino acid phenylalanine. Boc-D-Phe(4-Ac)-OH is commonly used in peptide synthesis, protein engineering, and other biotechnological applications.

Scientific Research Applications

Large-Scale Synthesis and Pharmaceutical Applications

A seven-step synthetic route has been developed for the large-scale synthesis of an N-BOC d-phenylalanine pharmaceutical intermediate, showcasing its potential for rapid scale-up and application in the pharmaceutical industry (Fox et al., 2011).

Enhancing Protein Solubility and Stability

PEGylation, a technique for enhancing the biophysical solubility and stability of peptides, employs 4-Acetylphenylalanine due to its unique reactive ketone side chain. This enables the formation of stable oxime adducts with proteins, without affecting cell viability or leading to undesirable incorporation into endogenous proteins (Maxwell et al., 2017).

Protein Engineering and Design

Incorporation of non-natural amino acids like p-Acetylphenylalanine into proteins in vivo allows for the endowment of unique pharmacological properties to therapeutic proteins. This has been demonstrated in clinical studies, indicating the utility of non-native amino acids to optimize protein therapeutics (Datta et al., 2002).

Material Science and Biomaterials

Research has also focused on the self-assembly properties of diphenylalanine motifs, including Boc-D-4-Acetylphenylalanine, for potential applications in biomaterial chemistry. The self-assembly of these peptides into various morphologies opens new directions in the study and applications of peptide-based nanostructures (Datta et al., 2018).

properties

IUPAC Name

(2R)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBRFBNRDRVUAF-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(4-Acetylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

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